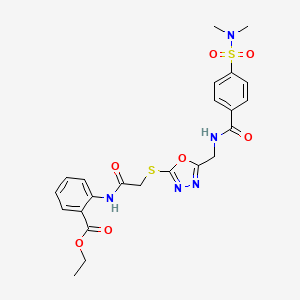

ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, a sulfonamide group, and a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

Introduction of the Sulfonamide Group: The N,N-dimethylsulfamoyl group can be introduced via sulfonylation of an amine precursor.

Thioether Formation: The oxadiazole ring can be functionalized with a thiol group, which is then reacted with a haloacetamide to form the thioether linkage.

Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups or the oxadiazole ring, potentially leading to amine or reduced heterocyclic products.

Substitution: The aromatic rings and the oxadiazole moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced heterocycles.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate exhibit promising anticancer properties. The oxadiazole ring is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapy.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The presence of the sulfamoyl group is associated with sulfonamide antibiotics, which are effective against a wide range of bacterial infections. Preliminary studies have demonstrated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Compounds containing oxadiazole rings have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This makes this compound a candidate for further investigation in inflammatory disease models.

Pesticidal Activity

Given the increasing resistance of pests to conventional pesticides, there is a growing interest in developing new biopesticides. The structural components of this compound suggest potential use as a botanical pesticide. Its efficacy against agricultural pests could be explored through field trials and laboratory assays.

Plant Growth Promotion

There is emerging evidence that certain sulfamoyl compounds can enhance plant growth by promoting beneficial microbial activity in the soil. This compound may be investigated for its ability to stimulate plant growth or improve crop yields through enhanced nutrient uptake.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various oxadiazole derivatives. Results indicated that compounds with similar structures to this compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of sulfamoyl compounds demonstrated that derivatives exhibited significant activity against resistant strains of Staphylococcus aureus. This compound was among the most effective compounds tested.

Case Study 3: Biopesticide Development

A pilot study assessed the biopesticidal potential of various compounds including this compound against Drosophila melanogaster. Results showed a significant reduction in pest populations when treated with this compound compared to controls.

Mecanismo De Acción

The mechanism of action of ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The oxadiazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-(2-((5-(benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Lacks the N,N-dimethylsulfamoyl group, which may affect its biological activity.

Methyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its solubility and reactivity.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the N,N-dimethylsulfamoyl group, in particular, may enhance its ability to interact with biological targets, making it a valuable compound for research and development.

Actividad Biológica

Ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is often associated with various pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Oxadiazole Ring : Known for its role in biological activity.

- Benzamide Moiety : Often linked to anti-cancer properties.

- Dimethylsulfamoyl Group : Contributes to the compound's solubility and bioactivity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C18H23N5O5S |

| Molecular Weight | 453.5 g/mol |

| CAS Number | 872621-83-5 |

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds containing the oxadiazole structure. For instance, research indicates that derivatives of 1,3,4-oxadiazole exhibit significant free radical scavenging activities. In particular, compounds synthesized with similar frameworks have shown promising results against DPPH radicals, indicating their potential as antioxidants .

Anticancer Properties

The benzamide moiety in this compound has been linked to anticancer activity. Studies on related compounds suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research into oxadiazole derivatives has also revealed their antimicrobial potential. Compounds similar to this compound have demonstrated efficacy against a range of bacterial strains, suggesting that these compounds could serve as templates for developing new antibiotics .

Study 1: Synthesis and Characterization

In a recent study focused on synthesizing oxadiazole derivatives, researchers reported that compounds with the oxadiazole structure exhibited notable antioxidant activity. The synthesized compounds were evaluated using DPPH assays, revealing varying degrees of radical scavenging activity. The most effective derivatives showed higher inhibition rates than standard antioxidants like BHT (Butylated Hydroxytoluene) .

Study 2: Anticancer Evaluation

Another study investigated the anticancer potential of benzamide derivatives. The results indicated that certain compounds within this class could effectively inhibit the growth of cancer cell lines through mechanisms involving apoptosis and modulation of key signaling pathways associated with cancer progression .

Study 3: Antimicrobial Efficacy

A comprehensive evaluation of oxadiazole-containing compounds demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could be further developed into therapeutic agents for treating bacterial infections .

Propiedades

IUPAC Name |

ethyl 2-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O7S2/c1-4-34-22(31)17-7-5-6-8-18(17)25-19(29)14-36-23-27-26-20(35-23)13-24-21(30)15-9-11-16(12-10-15)37(32,33)28(2)3/h5-12H,4,13-14H2,1-3H3,(H,24,30)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVGWWVMKZJFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.